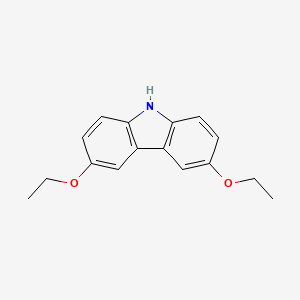
3,6-Diethoxy-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diethoxy-9H-carbazole: is an organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely studied for their applications in organic electronics, pharmaceuticals, and materials science. The presence of ethoxy groups at the 3 and 6 positions of the carbazole ring enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3,6-Diethoxy-9H-carbazole typically begins with carbazole as the core structure.
Ethoxylation: The introduction of ethoxy groups at the 3 and 6 positions can be achieved through an ethoxylation reaction. This involves the reaction of carbazole with ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-120°C) to ensure complete substitution.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis of this compound can be performed in batch reactors where precise control over reaction conditions is maintained.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions:
Oxidation: 3,6-Diethoxy-9H-carbazole can undergo oxidation reactions to form carbazole-3,6-dione derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrocarbazole derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Carbazole-3,6-dione derivatives.
Reduction Products: Dihydrocarbazole derivatives.
Substitution Products: Various substituted carbazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Organic Electronics: 3,6-Diethoxy-9H-carbazole is used in the synthesis of organic semiconductors and light-emitting diodes due to its excellent charge transport properties.
Photovoltaics: It is employed in the development of organic photovoltaic cells as a donor material.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of anticancer and antimicrobial agents.
Biological Probes: It is used as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Industry:
Materials Science: this compound is used in the production of high-performance polymers and resins.
Dyes and Pigments: It serves as a precursor for the synthesis of various dyes and pigments used in the textile and printing industries.
作用機序
Molecular Targets and Pathways:
Electronic Properties: The ethoxy groups enhance the electron-donating ability of the carbazole ring, making it an effective material for electronic applications.
Biological Activity: In pharmaceuticals, the compound interacts with specific enzymes or receptors, leading to its therapeutic effects. The exact mechanism depends on the specific derivative and its target.
類似化合物との比較
3,6-Dimethoxy-9H-carbazole: Similar in structure but with methoxy groups instead of ethoxy groups. It has different solubility and reactivity properties.
3,6-Diethylamino-9H-carbazole: Contains diethylamino groups, which significantly alter its electronic properties and applications.
3,6-Dichloro-9H-carbazole: Substituted with chlorine atoms, leading to different chemical reactivity and applications.
Uniqueness:
Solubility: The ethoxy groups in 3,6-Diethoxy-9H-carbazole enhance its solubility in organic solvents compared to its methoxy counterpart.
Reactivity: The presence of ethoxy groups makes it more reactive in certain substitution reactions, providing a versatile platform for further functionalization.
特性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
3,6-diethoxy-9H-carbazole |
InChI |
InChI=1S/C16H17NO2/c1-3-18-11-5-7-15-13(9-11)14-10-12(19-4-2)6-8-16(14)17-15/h5-10,17H,3-4H2,1-2H3 |
InChIキー |
NHMBEUAFNAIECC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)NC3=C2C=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















